molecular formula C26H31N3O2 B11351915 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11351915
M. Wt: 417.5 g/mol
InChI Key: PTJJUAXAFWEBMS-UHFFFAOYSA-N
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Description

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone ring, and substituted with cyclohexylethyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole core. The synthetic route generally includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Cyclohexylethyl Group: This is achieved through alkylation reactions, where the benzodiazole core is treated with cyclohexylethyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: This step involves the reaction of the intermediate with appropriate reagents to form the pyrrolidinone ring.

    Methoxyphenyl Substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzodiazole and methoxyphenyl moieties.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a probe for studying biological processes due to its unique structure.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to its benzodiazole and pyrrolidinone moieties.

Comparison with Similar Compounds

When compared to other benzodiazole derivatives, 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE stands out due to its unique substitution pattern and the presence of both cyclohexylethyl and methoxyphenyl groups. Similar compounds include:

    4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE: Differing only in the position of the methoxy group.

    4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE: Featuring an ethoxy group instead of a methoxy group.

These structural variations can lead to differences in their chemical reactivity and biological activity, highlighting the importance of specific substitutions in determining the properties of these compounds.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H31N3O2/c1-31-22-13-11-21(12-14-22)29-18-20(17-25(29)30)26-27-23-9-5-6-10-24(23)28(26)16-15-19-7-3-2-4-8-19/h5-6,9-14,19-20H,2-4,7-8,15-18H2,1H3

InChI Key

PTJJUAXAFWEBMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5

Origin of Product

United States

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